molecular formula C13H22ClNO2 B6226068 3-(dimethylamino)adamantane-1-carboxylic acid hydrochloride CAS No. 1269994-51-5

3-(dimethylamino)adamantane-1-carboxylic acid hydrochloride

Cat. No. B6226068
CAS RN: 1269994-51-5
M. Wt: 259.8
InChI Key:
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Description

3-(Dimethylamino)adamantane-1-carboxylic acid hydrochloride (3-DMAAC) is an organic compound with a wide range of applications in scientific research. It is a derivative of adamantane, an isomer of n-pentane and a saturated hydrocarbon with a four-ring structure. 3-DMAAC is a white crystalline powder with a melting point of 155-157°C. It is soluble in water and alcohol, but insoluble in ether. 3-DMAAC has a variety of uses in scientific research, including synthesis, biochemical and physiological effects, and as a tool for studying drug mechanisms of action.

Scientific Research Applications

3-(dimethylamino)adamantane-1-carboxylic acid hydrochloride has a variety of applications in scientific research. It is used as a starting material for the synthesis of other compounds, such as 3-(dimethylamino)adamantane-1-carboxylic acid ethyl ester, which is used as a ligand for zinc in the synthesis of heterocyclic compounds. 3-(dimethylamino)adamantane-1-carboxylic acid hydrochloride is also used as a tool for studying drug mechanisms of action and for investigating the biochemical and physiological effects of drugs.

Mechanism of Action

3-(dimethylamino)adamantane-1-carboxylic acid hydrochloride acts as an agonist for the serotonin 5-HT2A receptor, which is involved in the regulation of mood, sleep, and appetite. It binds to the receptor and activates it, triggering a cascade of biochemical and physiological effects. The exact mechanism of action is not yet fully understood, but it is believed to involve the activation of G-proteins and the release of second messengers such as cyclic AMP and calcium ions.
Biochemical and Physiological Effects
The activation of the serotonin 5-HT2A receptor by 3-(dimethylamino)adamantane-1-carboxylic acid hydrochloride results in a variety of biochemical and physiological effects. These effects include increased heart rate, increased blood pressure, increased alertness, and decreased appetite. In addition, 3-(dimethylamino)adamantane-1-carboxylic acid hydrochloride has been shown to have antidepressant and anxiolytic effects in animal studies.

Advantages and Limitations for Lab Experiments

The use of 3-(dimethylamino)adamantane-1-carboxylic acid hydrochloride in laboratory experiments has several advantages. It is a relatively inexpensive compound, readily available from chemical suppliers, and has a high degree of solubility in water and alcohol. It is also relatively stable, with a shelf life of up to two years. However, its use in laboratory experiments is limited by its low potency, which makes it difficult to detect its effects at low concentrations.

Future Directions

The use of 3-(dimethylamino)adamantane-1-carboxylic acid hydrochloride in scientific research is likely to continue to grow. Potential future directions include the development of more potent derivatives of 3-(dimethylamino)adamantane-1-carboxylic acid hydrochloride, the use of 3-(dimethylamino)adamantane-1-carboxylic acid hydrochloride as a tool for studying the mechanism of action of other drugs, and the investigation of its potential therapeutic effects. In addition, 3-(dimethylamino)adamantane-1-carboxylic acid hydrochloride could be used to study the biochemical and physiological effects of other compounds, such as hormones, neurotransmitters, and peptides. Finally, 3-(dimethylamino)adamantane-1-carboxylic acid hydrochloride could be used in the development of novel drugs and drug delivery systems.

Synthesis Methods

3-(dimethylamino)adamantane-1-carboxylic acid hydrochloride is synthesized from adamantane by a two-step process. The first step involves the conversion of adamantane to 1-chloroadamantane by reaction with thionyl chloride in dichloromethane. The second step involves the reaction of 1-chloroadamantane with dimethylamine in ethanol to form 3-(dimethylamino)adamantane-1-carboxylic acid hydrochloride. The reaction is carried out at room temperature and the product is isolated by filtration.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(dimethylamino)adamantane-1-carboxylic acid hydrochloride involves the reaction of 1-adamantanecarboxylic acid with dimethylamine followed by hydrochloric acid treatment.", "Starting Materials": [ "1-adamantanecarboxylic acid", "dimethylamine", "hydrochloric acid" ], "Reaction": [ "1. Dissolve 1-adamantanecarboxylic acid in dry tetrahydrofuran (THF).", "2. Add dimethylamine to the solution and stir at room temperature for 2 hours.", "3. Add hydrochloric acid to the reaction mixture and stir for an additional hour.", "4. Filter the resulting solid and wash with cold THF.", "5. Dry the product under vacuum to obtain 3-(dimethylamino)adamantane-1-carboxylic acid hydrochloride." ] }

CAS RN

1269994-51-5

Product Name

3-(dimethylamino)adamantane-1-carboxylic acid hydrochloride

Molecular Formula

C13H22ClNO2

Molecular Weight

259.8

Purity

95

Origin of Product

United States

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